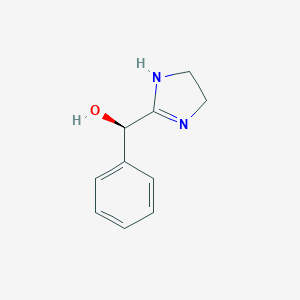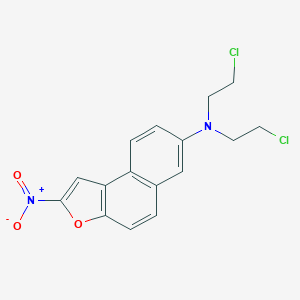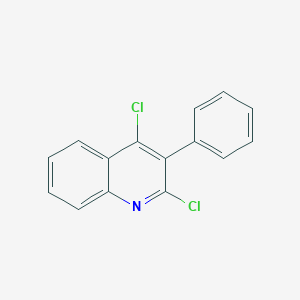
2,4-二氯-3-苯基喹啉
描述
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those structurally related to 2,4-Dichloro-3-phenylquinoline, often involves reactions such as Michael addition or cyclocondensation. For example, novel chloroquinoline derivatives have been synthesized and their structures elucidated through techniques like FT-IR, NMR, Mass spectra, and X-ray diffraction. These methods underscore the compound's complex synthesis routes and the importance of precise analytical techniques in confirming the structures of such synthesized compounds (Murugavel et al., 2017).
Molecular Structure Analysis
Studies on molecular structure often employ computational and spectroscopic methods to understand the geometry, electronic, and vibrational characteristics of the compound. Density Functional Theory (DFT) calculations, for instance, have been utilized to investigate molecular geometry and other properties, revealing insights into the molecule's stability, reactivity, and interaction potentials (Fatma et al., 2017).
Chemical Reactions and Properties
Chemical properties of chloroquinoline derivatives can include a broad range of reactions, owing to the active sites on the molecule. For example, the reaction of 2-amino-N'-arylbenzamidines with specific reagents can lead to the formation of quinazoline derivatives, showcasing the compound's reactivity towards nucleophilic addition reactions (Mirallai et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are fundamental for their application in various fields. X-ray crystallography, for example, provides detailed insight into the crystal packing and molecular interactions within the solid state, which can affect the material's properties and applications (Mandal & Patel, 2018).
科学研究应用
合成新化合物的工具:2-氯-3-甲醛喹啉,与2,4-二氯-3-苯基喹啉密切相关,是一种多功能且高效的合成工具。它用于合成新化合物,如3-氨基异噁唑喹啉和3-羟基呋喃[2,3-d]噻吩[2,3-b]喹啉-2-羧酸(Srivastava, Neelima, & Bhaduri, 1987)。
癌症治疗中的细胞静止特性:2-苯基-3-羟基喹啉-4(1H)-酮的氯和二氯衍生物,与2,4-二氯-3-苯基喹啉在结构上相关,对各种癌细胞表现出有希望的细胞静止特性(Hradil et al., 2004)。
作为抗肿瘤药物的潜力:苯基喹啉-8-甲酰胺显示出作为抗肿瘤药物的潜力。具体来说,2-苯基衍生物在白血病和实体肿瘤实验中表现出广谱活性(Atwell et al., 1988)。
传感和检测应用:2-苯基喹啉(PhQ)可用作荧光pH传感器。由于其聚集诱导发光增强特性和在酸性和碱性介质中可逆的荧光开关,它能选择性地检测水中的2,4,6-三硝基苯酚(TNP)(Maity et al., 2018)。
抗菌活性:6-取代-2-(3-苯氧基苯基)-4-苯基喹啉衍生物对革兰氏阴性和革兰氏阳性细菌显示出有希望的抗菌活性(Alagumuthu & Arumugam, 2017)。
抗抑郁潜力:2-取代的4-苯基喹啉显示出潜在的抗抑郁活性。终端氮与喹啉环之间相隔三个原子的化合物比相隔四个原子的化合物更活跃(Alhaider, Abdelkader, & Lien, 1985)。
药物稳定性:新的药用物质3-[2-(4-苯基-1-哌嗪基)-2-氧乙基]喹唑啉-4(3)-酮对紫外辐射、高温和氧化剂稳定,但在酸性和碱性环境中不稳定(Gendugov et al., 2021)。
抗癌药物:新型的4-芳基(烷基)氨基-3-硝基喹啉和2,4-二芳基(二烷基)氨基-3-硝基喹啉表现出优秀的抗癌活性,与厄洛替尼相当,表明有进一步发展为靶向治疗的潜力(Chauhan et al., 2015)。
安全和危害
属性
IUPAC Name |
2,4-dichloro-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBGQFLYLZASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353016 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-phenylquinoline | |
CAS RN |
108832-15-1 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



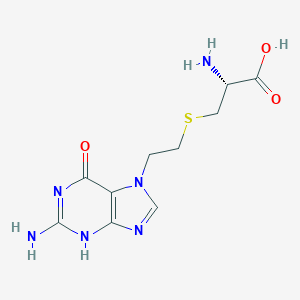
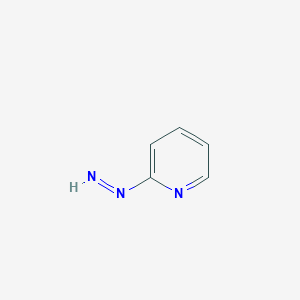
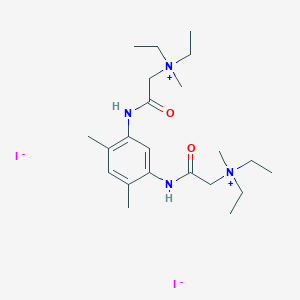
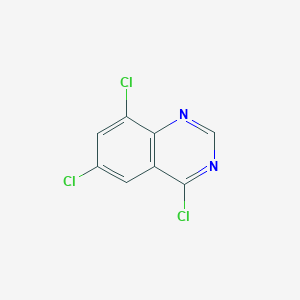

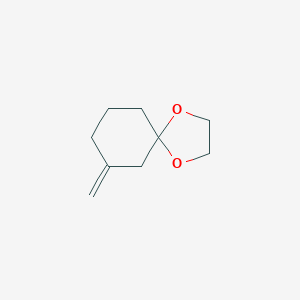
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)





